Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate
CAS No.: 393802-93-2
Cat. No.: VC2331550
Molecular Formula: C16H17NO3S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 393802-93-2 |
|---|---|
| Molecular Formula | C16H17NO3S |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate |
| Standard InChI | InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |
| Standard InChI Key | JWLSUYJPIFPMSI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |
Introduction
Chemical Identity and Properties
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate is a heterocyclic organic compound characterized by a substituted thiophene core. Its fundamental physical and chemical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate
| Property | Value |
|---|---|
| CAS Number | 393802-93-2 |
| Molecular Formula | C₁₆H₁₇NO₃S |
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | Ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate |
| InChI | InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 |
| InChIKey | JWLSUYJPIFPMSI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C |
| Creation Date | 2005-07-19 |
| Modification Date | 2025-03-08 |
The compound has several common synonyms including ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate, ethyl 4-acetyl-3-methyl-5-(phenylamino)thiophene-2-carboxylate, and MFCD03414171 . The substance appears as a crystalline solid with characteristic structural features that contribute to its potential biological activities.
Structural Characteristics
Molecular Structure
The molecular structure of ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate consists of a central thiophene ring with four distinct substituents:
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An anilino (phenylamino) group at position 5
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An acetyl group at position 4
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A methyl group at position 3
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An ethyl carboxylate group at position 2
Crystal Structure
Crystallographic studies have provided detailed information about the three-dimensional structure of ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate. The compound crystallizes in the triclinic system with space group P1̄, as determined by X-ray diffraction analysis .
Table 2: Crystal Structure Parameters of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̄ |
| Unit Cell Dimensions | a = 7.9443(6) Å |
| b = 9.5038(7) Å | |
| c = 11.8706(9) Å | |
| Angles | α = 66.759(2)° |
| β = 89.754(2)° | |
| γ = 66.785(2)° | |
| Volume | 744.60(10) ų |
| Z | 2 |
| Density (calculated) | 1.353 Mg m⁻³ |
| Temperature | 273 K |
| Crystal Size | 0.45 × 0.42 × 0.23 mm |
Hydrogen Bonding
One of the most significant features of the molecular structure is the presence of an intramolecular hydrogen bond, which plays a crucial role in stabilizing the molecular conformation.
Table 3: Hydrogen Bond Geometry
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···O1 | 0.82(3) | 1.93(3) | 2.607(3) | 140(2) |
This intramolecular hydrogen bond forms between the N-H of the anilino group and the oxygen atom of the acetyl group, creating an S(6) ring motif . This interaction is important for the stabilization of the molecule's conformation and may influence its biological activity.
Synthesis and Preparation
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate can be synthesized through a multi-stage process involving several key reagents and reaction conditions.
Synthetic Route
The synthesis typically employs phenyl isothiocyanate, ethyl bromoacetate, and acetylacetone as starting materials. The reaction proceeds through a series of steps in N,N-dimethylformamide (DMF) using potassium carbonate as a base. A Dieckmann-type cyclization is a critical step in the formation of the thiophene ring.
The synthetic procedure as described in literature involves the following spectroscopic characterization data for confirmation of the product :
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IR (KBr, cm⁻¹): 1680, 1700, 2990 cm⁻¹
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¹H-NMR (400 MHz, CDCl₃): δ 1.34 (t, 3H, J = 7.1 Hz), 2.58 (s, 3H), 2.82 (s, 3H), 4.28 (q, 2H, J = 7.1 Hz), 7.35–7.42 (m, 5H), 12.1 (s, 1H)
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¹³C-NMR (100 MHz, CDCl₃): δ 14.3, 16.5, 31.3, 60.5, 108.9, 119.2, 120.5, 124.7 (2 C), 129.5 (2 C), 139.6, 145.8, 162.7, 163.4, 195.7
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Elemental Analysis: Calculated for C₁₆H₁₇NO₃S: C 63.34; H 5.65; N 4.62. Found: C 63.47; H 5.46; N 4.61
This compound has a reported melting point of 399 K .
Biological Significance and Applications
Structure-Activity Relationships
The biological activity of thiophene derivatives like ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate is often related to their structural features:
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The thiophene ring serves as a bioisostere for benzene in many bioactive molecules
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The anilino group can participate in hydrogen bonding with biological targets
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The acetyl group provides a hydrogen bond acceptor
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The ethyl carboxylate moiety can interact with specific binding sites in enzymes or receptors
The presence of the intramolecular hydrogen bond in this compound may influence its biological activity by affecting molecular conformation and binding properties.
Research Context and Related Compounds
Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate belongs to a broader family of functionalized thiophenes that have been studied for their structural diversity and potential applications. Related compounds include:
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Ethyl 2-amino-4-methylthiophene-3-carboxylate
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Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate
These structurally related compounds provide comparative frameworks for understanding structure-property relationships in this class of molecules .
The research on this compound contributes to the broader field of heterocyclic chemistry, particularly in the development of new synthetic methodologies and the exploration of novel bioactive compounds derived from the thiophene scaffold.
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